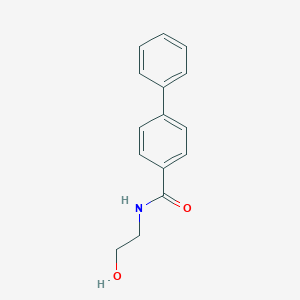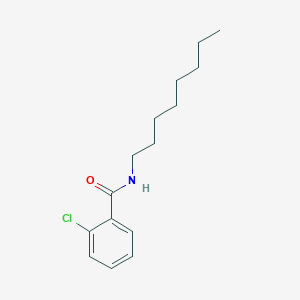![molecular formula C27H22N2O B312677 N-(9-ethyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B312677.png)
N-(9-ethyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-ethyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4-carboxamide is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4-carboxamide typically involves the reaction of 9-ethyl-9H-carbazole with biphenyl-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions are generally mild, and the product is obtained in good yield after purification by column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques can be applied to produce this compound on a larger scale. This would involve optimizing reaction conditions, using more efficient purification methods, and ensuring the safety and environmental compliance of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(9-ethyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carbazole moiety can yield carbazole-3,6-dione derivatives, while reduction of a nitro group can produce an amine.
Aplicaciones Científicas De Investigación
N-(9-ethyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4-carboxamide has several scientific research applications:
Optoelectronics: Due to its excellent optoelectronic properties, it is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Pharmaceuticals: Carbazole derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: This compound can be used in the synthesis of conducting polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4-carboxamide depends on its specific application. In optoelectronic devices, it functions as a charge transport material, facilitating the movement of electrons and holes within the device . In pharmaceutical applications, it may interact with specific molecular targets such as enzymes or receptors, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl (mCBP): This compound is an isomer of N-(9-ethyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4-carboxamide and is used in OLEDs due to its high triplet energy.
4,4′-Bis(9H-carbazol-9-yl)biphenyl (CBP): Another similar compound used in optoelectronic applications.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct optoelectronic properties and potential therapeutic applications. Its combination of a carbazole moiety with a biphenyl carboxamide group makes it a versatile compound for various scientific research applications.
Propiedades
Fórmula molecular |
C27H22N2O |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
N-(9-ethylcarbazol-3-yl)-4-phenylbenzamide |
InChI |
InChI=1S/C27H22N2O/c1-2-29-25-11-7-6-10-23(25)24-18-22(16-17-26(24)29)28-27(30)21-14-12-20(13-15-21)19-8-4-3-5-9-19/h3-18H,2H2,1H3,(H,28,30) |
Clave InChI |
IKGYHQCVKYBVFI-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C51 |
SMILES canónico |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C51 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B312595.png)
![Ethyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B312597.png)





![N-octyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B312612.png)



![2,3-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B312618.png)


